BenchChemオンラインストアへようこそ!

1-Benzyl-5-ethylpiperidine-2,4-dione

PI3Kδ Oncology Immunology

This 1-benzyl-5-ethylpiperidine-2,4-dione derivative is a validated starting point for PI3Kδ inhibitor programs (cellular IC50 102 nM) with >98-fold selectivity over unsubstituted piperidine-2,4-dione. The N-benzyl and 5-ethyl substitutions are essential for target engagement, conferring a unique binding profile absent in simpler analogs. Its low CYP2D6 inhibition (IC50 >6,000 nM) makes it ideal for lead optimization where drug-drug interaction risk must be minimized. Researchers targeting B-cell malignancies, inflammation, or IMPDH-based immunosuppression benefit from this privileged scaffold. Order ≥95% purity material for your medicinal chemistry campaign.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 66594-69-2
Cat. No. B11926082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-ethylpiperidine-2,4-dione
CAS66594-69-2
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCC1CN(C(=O)CC1=O)CC2=CC=CC=C2
InChIInChI=1S/C14H17NO2/c1-2-12-10-15(14(17)8-13(12)16)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
InChIKeyADSHHHOEECKWOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-ethylpiperidine-2,4-dione (66594-69-2) Procurement: Key Chemical and Research Profile for Medicinal Chemistry


1-Benzyl-5-ethylpiperidine-2,4-dione (CAS 66594-69-2) is a piperidine-2,4-dione derivative featuring a benzyl group at the 1-position and an ethyl substituent at the 5-position . It belongs to a class of heterocyclic compounds valued for their structural versatility and broad potential in drug discovery, including applications in oncology and inflammation research [1]. Its molecular weight is 231.29 g/mol, with a purity specification of ≥95% .

Why 1-Benzyl-5-ethylpiperidine-2,4-dione (66594-69-2) Cannot Be Replaced by In-Class Analogs: Evidence for Selection Integrity


The piperidine-2,4-dione scaffold is widely exploited in medicinal chemistry, yet minor structural variations profoundly alter target engagement and off-target liabilities [1]. For instance, the presence of the N-benzyl group in 1-benzyl-5-ethylpiperidine-2,4-dione significantly influences lipophilicity (XLogP = 1.8) and receptor binding compared to unsubstituted analogs like 5-ethylpiperidine-2,4-dione (CAS 73290-32-1) . Similarly, the 5-ethyl substitution introduces a chiral center absent in simpler derivatives such as 1-benzylpiperidine-2,4-dione (CAS 70571-31-2), which can lead to divergent pharmacological outcomes [2]. Substituting with a generic piperidine-2,4-dione without these precise substituents risks losing the specific binding profile demonstrated in assays against PI3Kδ and IMPDH [3].

Quantitative Differentiation of 1-Benzyl-5-ethylpiperidine-2,4-dione (66594-69-2) vs. Key Analogs: A Data-Driven Selection Guide


PI3Kδ Inhibition: Cellular Potency Comparison Against Unsubstituted Piperidine-2,4-dione

1-Benzyl-5-ethylpiperidine-2,4-dione exhibits potent inhibition of PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells with an IC50 of 102 nM [1]. In contrast, the unsubstituted parent scaffold piperidine-2,4-dione shows no detectable activity against PI3Kδ at concentrations up to 10 µM [2]. This >98-fold improvement in potency is directly attributable to the specific N-benzyl and 5-ethyl substitutions present in the target compound.

PI3Kδ Oncology Immunology

CYP2D6 Inhibition Liability: Favorable Safety Margin vs. Reference Inhibitor

In vitro assessment of CYP2D6 inhibition revealed an IC50 >6,000 nM for 1-Benzyl-5-ethylpiperidine-2,4-dione [1]. This is significantly less potent than the classic CYP2D6 inhibitor quinidine (IC50 ≈ 30 nM) [2] and even the moderate inhibitor fluoxetine (IC50 ≈ 1,000 nM) [3].

Drug-Drug Interactions ADME Toxicology

Inosine-5'-Monophosphate Dehydrogenase (IMPDH) Inhibition: Differential Potency Against IMP Substrate

1-Benzyl-5-ethylpiperidine-2,4-dione demonstrates inhibition of IMPDH with Ki values of 240 nM (competitive) and 440 nM (against NAD substrate) [1]. In contrast, the closely related analog 1-benzylpiperidine-2,4-dione shows no significant IMPDH inhibition at concentrations up to 100 µM [2], underscoring the essential role of the 5-ethyl group for enzyme engagement.

IMPDH Immunosuppression Antiviral

CCR5 Antagonism: Preliminary Evidence for HIV-1 Entry Inhibition

Preliminary pharmacological screening indicates that 1-Benzyl-5-ethylpiperidine-2,4-dione can function as a CCR5 antagonist, positioning it for development in CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. While the closely related 1-benzylpiperidine-2,4-dione has not been reported to exhibit CCR5 activity, the 5-ethyl substitution appears crucial for conferring this functional profile [2].

CCR5 HIV Immunomodulation

Optimal Research and Procurement Scenarios for 1-Benzyl-5-ethylpiperidine-2,4-dione (66594-69-2)


PI3Kδ-Targeted Drug Discovery in Oncology and Inflammation

With an IC50 of 102 nM in cellular PI3Kδ assays, this compound serves as a validated starting point for developing novel PI3Kδ inhibitors. Its >98-fold selectivity window over unsubstituted piperidine-2,4-dione positions it for lead optimization programs aiming to treat B-cell malignancies or inflammatory diseases [1].

IMPDH Inhibitor Development for Immunosuppression and Antiviral Therapy

The compound's Ki values of 240-440 nM against IMPDH—an enzyme targeted in immunosuppressive and antiviral therapies—coupled with the essential role of the 5-ethyl group, make it a privileged scaffold for developing next-generation IMPDH inhibitors [1].

CCR5 Antagonist Lead Identification for HIV and Inflammatory Diseases

Preliminary pharmacological screening has identified CCR5 antagonistic properties, suggesting utility in HIV entry inhibition and other CCR5-mediated conditions. This functional activity is absent in simpler analogs, making the compound a unique entry point for medicinal chemistry campaigns [1].

ADME-Tox Liability Assessment in Lead Optimization

The low CYP2D6 inhibition liability (IC50 >6,000 nM) makes this compound an attractive candidate for optimization in programs where minimizing drug-drug interactions is a priority. It can be used as a reference compound for evaluating CYP2D6 risk in piperidine-dione series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-5-ethylpiperidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.